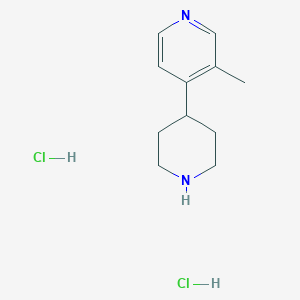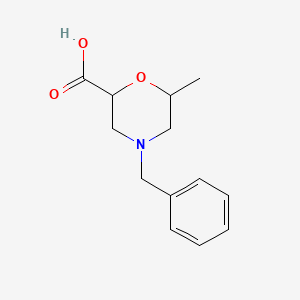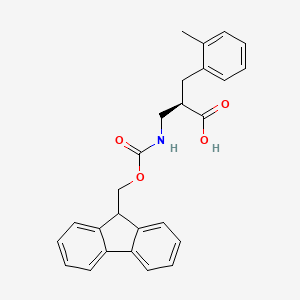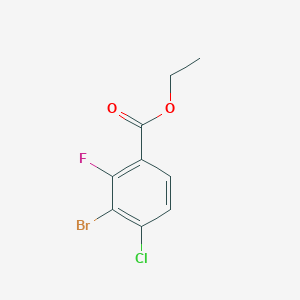
1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyrrolidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of thietan-3-ylamine as a starting material. Thietan-3-ylamine can be reacted with 1-(2-methoxyethyl)pyrrolidine under similar conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-(2-Methoxyethyl)pyrrolidine: A structurally similar compound without the thietan-3-yl group.
Thietan-3-ylamine: A compound with the thietan-3-yl group but lacking the pyrrolidine moiety.
N-(Thietan-3-yl)pyrrolidine: A compound with both the thietan-3-yl and pyrrolidine groups but without the 2-methoxyethyl substituent.
Uniqueness
1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine is unique due to the presence of both the 2-methoxyethyl and thietan-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new molecules with specific desired properties.
特性
分子式 |
C10H20N2OS |
|---|---|
分子量 |
216.35 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H20N2OS/c1-13-5-4-12-3-2-9(6-12)11-10-7-14-8-10/h9-11H,2-8H2,1H3 |
InChIキー |
BTCPXHPJAAQFFQ-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCC(C1)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)












